molecular formula C22H20BrNO B5126894 9-[4-(4-bromophenoxy)butyl]-9H-carbazole

9-[4-(4-bromophenoxy)butyl]-9H-carbazole

Cat. No. B5126894
M. Wt: 394.3 g/mol
InChI Key: YMFTUXSZSBTVDR-UHFFFAOYSA-N
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Description

9-[4-(4-bromophenoxy)butyl]-9H-carbazole, also known as BPBC, is a synthetic compound that belongs to the carbazole family. It is a potent inhibitor of tubulin polymerization, which makes it a promising candidate for cancer treatment.

Scientific Research Applications

Optical and Photophysical Properties

  • Optical Characterization of Carbazole Derivatives : Newly synthesized carbazole Schiff bases, closely related to 9-[4-(4-bromophenoxy)butyl]-9H-carbazole, have been studied for their structural and optical properties. These compounds show promising results for use as active emissive layers in organic light-emitting diodes (OLEDs) due to their strong π-conjugation and efficient charge transfer (Çiçek et al., 2018).

Pharmacological and Biological Applications

  • Free Radical Scavengers : Carbazole derivatives have been synthesized and evaluated for their radical scavenging activity. These compounds, including those similar to this compound, show predominant activity as antioxidants, suggesting potential applications in pharmacology (Naik et al., 2010).

Biotechnological Applications

  • Bacterial Biotransformation of Carbazoles : Studies have explored the bacterial transformation of carbazole derivatives for pharmacological applications. Bacteria can convert carbazole into various hydroxylated metabolites, which may have diverse pharmacological applications (Waldau et al., 2009).

Material Science and Electronics

  • Materials for Electroluminescence : Novel carbazole derivatives have been developed with properties suitable for applications in electroluminescence, such as organic light-emitting diodes. These studies provide insights into the design of materials with specific electronic and photophysical properties (Hu et al., 2018).

  • Thermal and Luminescence Properties : Biphenyl carbazole derivatives have been synthesized, providing valuable information on their luminescence and thermal properties. These findings are relevant for the development of materials for optoelectronic applications (Tang et al., 2021).

Antifungal and Antibacterial Applications

  • Antifungal and Antibacterial Agents : Carbazole derivatives, including those structurally similar to this compound, have been synthesized and assessed for their antifungaland antibacterial activities. These compounds exhibit potent activity against various pathogenic strains, indicating their potential as novel antimicrobial agents (Rad et al., 2016).

Environmental Applications

  • Bacterial Derivatization of Carbazoles : The biotransformation of carbazole derivatives by bacteria has been studied for environmental applications. This research provides insights into the microbial metabolism of carbazoles, which is significant for understanding the environmental fate and potential biotechnological applications of these compounds (Waldau et al., 2009).

Host Materials for Electrophosphorescence

  • Carbazole-Based Host Materials : Research on carbazole-based materials for organic blue electrophosphorescence has shown that these compounds offer high triplet energies, thermal and electrochemical stability, and tunable carrier-transport properties. This makes them suitable as host materials in organic electronics (Tsai et al., 2009).

Electronic and Spectroscopic Applications

  • Electronic Spectroscopy of Bromocarbazoles : Studies have focused on the bromination of carbazole derivatives, including spectral analysis and characterization of these compounds. The findings contribute to the understanding of the electronic properties and potential applications in spectroscopy and electronic devices (Ponce et al., 2006).

Molecular Structure and Crystallography

  • Crystal Structure Analysis : Research on various halogen-substituted carbazole derivatives, including those structurally related to this compound, provides insights into their molecular structures and crystallography. This information is crucial for the design of materials with specific electronic and optical properties (Kubicki et al., 2007).

properties

IUPAC Name

9-[4-(4-bromophenoxy)butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO/c23-17-11-13-18(14-12-17)25-16-6-5-15-24-21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-4,7-14H,5-6,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFTUXSZSBTVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCOC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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